molecular formula C8H19N5 B12294096 1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid

1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid

Cat. No.: B12294096
M. Wt: 185.27 g/mol
InChI Key: WNQXVESFGLJBII-UHFFFAOYSA-N
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Description

1-[N’-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[N’-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common synthetic routes include:

    Amidation Reactions:

    Carbamoylation Reactions: The formation of carbamoyl groups by reacting amines with isocyanates or carbamoyl chlorides.

    Piperazine Derivatization: The modification of piperazine rings through alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[N’-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-[N’-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: Utilized in the development of advanced materials, including coatings, adhesives, and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[N’-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[N’-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility

Properties

Molecular Formula

C8H19N5

Molecular Weight

185.27 g/mol

IUPAC Name

2-(1-propylpiperazin-2-yl)guanidine

InChI

InChI=1S/C8H19N5/c1-2-4-13-5-3-11-6-7(13)12-8(9)10/h7,11H,2-6H2,1H3,(H4,9,10,12)

InChI Key

WNQXVESFGLJBII-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCNCC1N=C(N)N

Origin of Product

United States

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